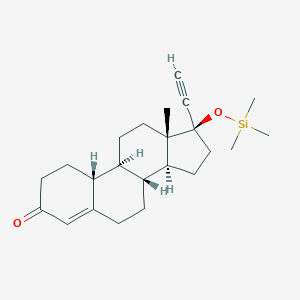

17-O-Trimethylsilyl Norethindrone

Übersicht

Beschreibung

17-O-Trimethylsilyl Norethindrone is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal contraceptives. This compound is characterized by the presence of a trimethylsilyl group at the 17th position, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C23H34O2Si, and it has a molecular weight of 370.60 .

Wirkmechanismus

Target of Action

17-O-Trimethylsilyl Norethindrone is a derivative of Norethindrone . Norethindrone, also known as norethisterone, is a synthetic progestational hormone . The primary targets of Norethindrone are progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Mode of Action

Norethindrone exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes .

Biochemical Pathways

Norethindrone, the parent compound, is known to affect several pathways related to reproduction and hormonal regulation .

Pharmacokinetics

Norethindrone, the parent compound, is known to be rapidly absorbed and metabolized in the liver . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect .

Result of Action

Norethindrone, the parent compound, is known to suppress ovulation, thicken cervical mucus (which inhibits sperm penetration), slow the movement of the ovum through the fallopian tubes, and alter the endometrium .

Vorbereitungsmethoden

The synthesis of 17-O-Trimethylsilyl Norethindrone typically involves the modification of norethindrone to introduce the trimethylsilyl group. One common method includes the reaction of norethindrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

17-O-Trimethylsilyl Norethindrone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

17-O-Trimethylsilyl Norethindrone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other steroid derivatives.

Biology: The compound is utilized in studies involving hormone receptor interactions and the development of new contraceptive methods.

Medicine: Research on this compound contributes to the development of new hormonal therapies and contraceptives.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Vergleich Mit ähnlichen Verbindungen

17-O-Trimethylsilyl Norethindrone can be compared with other progestins such as norethindrone acetate and levonorgestrel. While all these compounds act as progestins, this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its chemical properties . Similar compounds include:

Norethindrone Acetate: A commonly used progestin in contraceptives and hormone replacement therapy.

Levonorgestrel: Another widely used progestin in emergency contraception and intrauterine devices.

Biologische Aktivität

17-O-Trimethylsilyl Norethindrone (TMS-NET) is a synthetic derivative of norethindrone, a well-established progestin used in various hormonal therapies, including contraceptives. The addition of a trimethylsilyl group at the 17-O position enhances its lipophilicity and stability, potentially improving its pharmacokinetic properties. This article delves into the biological activity of TMS-NET, focusing on its interaction with steroid hormone receptors, metabolic pathways, and relevant research findings.

- Chemical Formula : C23H34O2Si

- Molecular Weight : Approximately 398.7 g/mol

- Structure : The trimethylsilyl modification increases solubility in organic solvents, facilitating laboratory analyses.

TMS-NET exhibits biological activity primarily through its interaction with steroid hormone receptors. It binds effectively to progestin receptors in target tissues such as the uterus and breast, mimicking the effects of natural progesterone. This action is crucial for its contraceptive properties, including:

- Inhibition of Ovulation : By preventing the release of eggs from the ovaries.

- Thickening of Cervical Mucus : Making it more difficult for sperm to enter the uterus.

- Endometrial Changes : Altering the uterine lining to prevent implantation.

Binding Affinity and Pharmacodynamics

Research indicates that TMS-NET retains significant progestational activity similar to its parent compound, norethindrone. The binding affinities of norethindrone and its metabolites to various hormone receptors are summarized in Table 1.

| Compound | PR Binding Affinity | AR Binding Affinity | ER Binding Affinity |

|---|---|---|---|

| Norethindrone | 67–75 | 15 | 0 |

| 5α-Dihydronorethisterone (Metabolite) | 25 | 27 | 0 |

| TMS-NET | Similar to Norethindrone | Unknown | Unknown |

Pharmacokinetics

The pharmacokinetic profile of TMS-NET suggests improved absorption and a longer half-life compared to norethindrone. This is attributed to its enhanced lipophilicity, which facilitates better tissue penetration and prolonged action in the body. Studies have shown that TMS-NET can achieve peak serum concentrations rapidly after administration, maintaining effective levels for extended periods.

Case Studies and Research Findings

- Contraceptive Efficacy : In clinical settings, TMS-NET has been evaluated for its potential use in contraceptive formulations. Its ability to mimic natural progesterone allows it to effectively prevent ovulation and alter endometrial receptivity.

- Metabolic Pathways : Research has indicated that TMS-NET interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction may influence the metabolic pathways of other drugs administered concurrently, suggesting a need for careful monitoring in polypharmacy scenarios.

- Adverse Effects : Similar to other progestins, TMS-NET may cause side effects such as menstrual irregularities and mood changes. Long-term studies are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECAWNJNIQRQF-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563132 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28426-43-9 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.